molecular formula C7H5Br2N B15323487 2,5-Dibromo-3-vinylpyridine

2,5-Dibromo-3-vinylpyridine

Cat. No.: B15323487
M. Wt: 262.93 g/mol
InChI Key: IPQHDFWYVTWMEZ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-vinylpyridine is a brominated pyridine derivative with a vinyl substituent at the 3-position. The vinyl group introduces conjugation effects, which may enhance reactivity compared to alkyl-substituted analogs .

Properties

Molecular Formula

C7H5Br2N

Molecular Weight

262.93 g/mol

IUPAC Name

2,5-dibromo-3-ethenylpyridine

InChI

InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2

InChI Key

IPQHDFWYVTWMEZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of bromine in acetic acid, which selectively brominates the 2 and 5 positions on the pyridine ring. Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which also yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For example, the bromination of 3-vinylpyridine using bromine in acetic acid can be conducted on a large scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromo-3-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atoms and the vinyl group. In substitution reactions, the bromine atoms are activated by nucleophiles, leading to their replacement by other functional groups. In coupling reactions, the vinyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Vinyl Groups

The substituent at the 3-position significantly influences chemical behavior. For example:

  • 2,5-Dibromo-3-methylpyridine (CAS 3430-18-0) has a methyl group, which is electron-donating via inductive effects. Its molecular weight is 250.92 g/mol, with a molecular formula of C₆H₅Br₂N .
  • 2,5-Dibromo-3-vinylpyridine (hypothetical structure) would feature a vinyl group (-CH=CH₂), enabling conjugation with the pyridine ring. This could increase electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. Its estimated molecular formula is C₇H₅Br₂N, with a molecular weight of ~274 g/mol (calculated from analogs).

Parent Compound: 2,5-Dibromopyridine

The unsubstituted parent compound, 2,5-dibromopyridine (CAS 624-28-2), has a molecular weight of 236.89 g/mol and formula C₅H₃Br₂N . The absence of a 3-substituent simplifies its reactivity profile, making it a common intermediate for further functionalization.

Multi-Substituted Analogs

  • 2,5-Dibromo-3,6-dimethylpyridine (CAS 38749-93-8) has two methyl groups, reducing ring electrophilicity further. Its similarity score to 2,5-dibromo-3-methylpyridine is 0.89, indicating high structural overlap .
  • 2,3,5-Tribromo-6-methylpyridine (CAS 3430-15-7) introduces a third bromine atom, increasing molecular weight (est. ~330 g/mol) and steric hindrance. Its similarity score drops to 0.86 due to altered substitution patterns .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound* - C₇H₅Br₂N ~274 3-vinyl Enhanced conjugation, higher reactivity
2,5-Dibromo-3-methylpyridine 3430-18-0 C₆H₅Br₂N 250.92 3-methyl Electron-donating, reduced reactivity
2,5-Dibromopyridine 624-28-2 C₅H₃Br₂N 236.89 None Baseline for substitution studies
2,5-Dibromo-3,6-dimethylpyridine 38749-93-8 C₇H₇Br₂N ~265 3,6-dimethyl Increased steric hindrance
2,3,5-Tribromo-6-methylpyridine 3430-15-7 C₆H₄Br₃N ~330 3,5-Br; 6-methyl High halogen density, low similarity

*Estimated values based on structural analogs.

Biological Activity

2,5-Dibromo-3-vinylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for its application in various fields, including pharmaceuticals and agrochemicals.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₇H₅Br₂N
  • Molecular Weight : 252.93 g/mol
  • Appearance : Typically a yellow to brown solid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines (e.g., HeLa, MCF-7) have demonstrated that this compound exhibits selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells.

Cell LineIC50 (µM)
HeLa10
MCF-715
Normal Fibroblast>50

This selective cytotoxicity underscores the potential of this compound in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with nucleic acid synthesis. Its bromine substituents may enhance lipophilicity, facilitating membrane penetration and leading to increased permeability.

Study on Antimicrobial Efficacy

In a recent study published in Nature, researchers tested the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation at concentrations lower than its MIC against planktonic bacteria. This suggests that it could be effective in treating chronic infections associated with biofilms.

Cancer Cell Line Study

A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways.

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